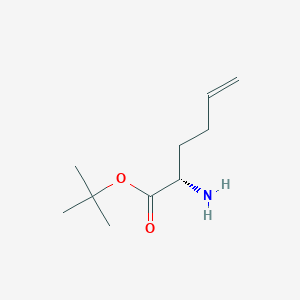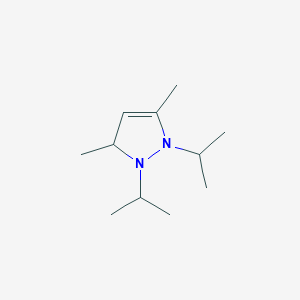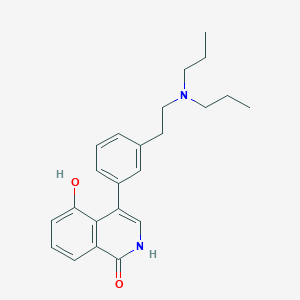
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 2-position of the benzamide ring and a 1-propyltetrazol-5-yl group attached to the nitrogen atom of the benzamide
Vorbereitungsmethoden
The synthesis of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 1-propyltetrazole.
Reaction Conditions: The reaction between 2-fluorobenzoyl chloride and 1-propyltetrazole is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity, as well as scaling up the process to meet commercial demands.
Analyse Chemischer Reaktionen
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position of the benzamide ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and properties. It may exhibit biological activity against certain diseases or conditions.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Chemical Biology: Researchers use this compound to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(1-propyltetrazol-5-yl)benzamide: This compound lacks the fluorine atom at the 2-position of the benzamide ring, which may result in different chemical and biological properties.
2-chloro-N-(1-propyltetrazol-5-yl)benzamide: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
2-fluoro-N-(1-methyltetrazol-5-yl)benzamide: The substitution of the propyl group with a methyl group can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
639048-27-4 |
|---|---|
Molekularformel |
C11H12FN5O |
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
2-fluoro-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-11(14-15-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,16,18) |
InChI-Schlüssel |
QHIXXDSIGVGCED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)



![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)


![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)


![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)

